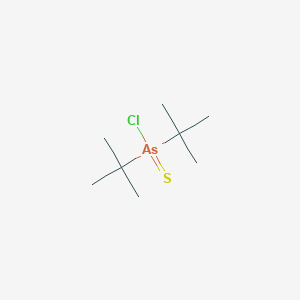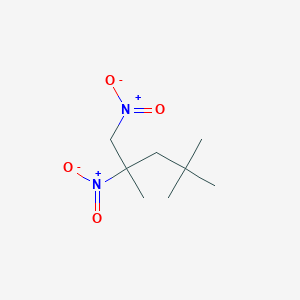
4-Methylenethiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylenethiochroman is a sulfur-containing heterocyclic compound that belongs to the class of thiochromans. These compounds are structurally related to chromans, which are known for their diverse biological activities. The presence of a sulfur atom in the thiochroman ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methylenethiochroman can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to yield 3-(phenylthio)-propanoic acids. These intermediates then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones . Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiochroman ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. The scalability of the synthetic routes mentioned above would be crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methylenethiochroman undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochroman ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiochroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiochromans, and various substituted thiochromans, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Methylenethiochroman has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Medicine: The unique structure of this compound makes it a candidate for drug development, particularly in the search for new antimicrobial and anticancer agents.
Industry: Its chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Methylenethiochroman and its derivatives often involves interaction with biological targets such as enzymes and receptors. The sulfur atom in the thiochroman ring can form strong interactions with metal ions and other electrophilic centers, influencing the compound’s biological activity. Specific pathways and molecular targets depend on the particular derivative and its intended application.
Comparaison Avec Des Composés Similaires
Thiochroman-4-one: A closely related compound with a similar structure but different functional groups.
Thioflavones: Another class of sulfur-containing heterocycles with distinct biological activities.
Benzothiopyrans: Compounds structurally related to thiochromans but with different substitution patterns.
Uniqueness: 4-Methylenethiochroman stands out due to its specific substitution pattern and the presence of a methylene group, which can influence its reactivity and biological properties. Its unique structure allows for diverse chemical modifications, making it a versatile compound in research and development.
Propriétés
Numéro CAS |
59867-52-6 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
4-methylidene-2,3-dihydrothiochromene |
InChI |
InChI=1S/C10H10S/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5H,1,6-7H2 |
Clé InChI |
DLRKJIFFNNMDQM-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCSC2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
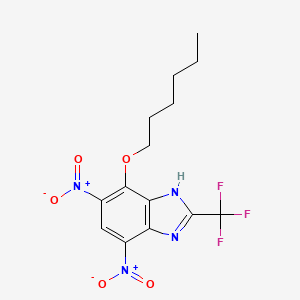
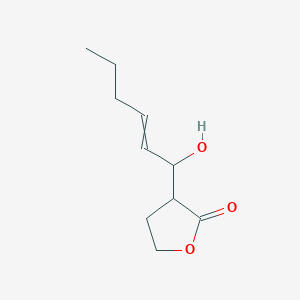
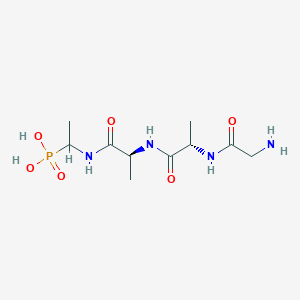
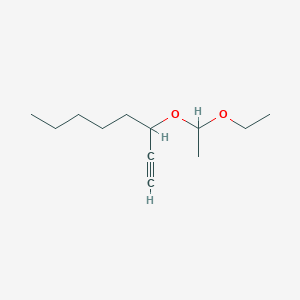


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)


